molecular formula C14H15ClO3 B7907708 cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B7907708
M. Wt: 266.72 g/mol
InChI Key: IIOQTZVKLXWQLL-GXSJLCMTSA-N
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Description

The compound cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 3-chlorophenyl ketone substituent. Key attributes likely include:

  • Molecular framework: A cyclopentane ring with a carboxylic acid group at position 1 and a 2-oxoethyl side chain at position 3, substituted with a 3-chlorophenyl group.
  • Stereochemistry: The cis configuration implies spatial proximity of functional groups, influencing intermolecular interactions.

Properties

IUPAC Name

(1R,3S)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18)/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOQTZVKLXWQLL-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CC(=O)C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Approaches

The most widely reported method involves a Knoevenagel condensation between cyclopentanone and 3-chlorophenylacetic acid derivatives. Key steps include:

  • Formation of the Knoevenagel Adduct :
    Cyclopentanone reacts with 3-chlorophenylacetonitrile in the presence of a base (e.g., piperidine) to yield an α,β-unsaturated nitrile intermediate.

    Cyclopentanone+3-Cl-C6H4CH2CNpiperidineα,β-unsaturated nitrile\text{Cyclopentanone} + \text{3-Cl-C}_6\text{H}_4\text{CH}_2\text{CN} \xrightarrow{\text{piperidine}} \text{α,β-unsaturated nitrile}
  • Hydrolysis and Decarboxylation :
    The nitrile intermediate undergoes acidic hydrolysis to the carboxylic acid, followed by decarboxylation under thermal conditions to form the ketone.

StepReagents/ConditionsYield (%)Purity (%)
CondensationPiperidine, ethanol, reflux65–7285–90
HydrolysisH2SO4 (50%), 80°C8892
DecarboxylationH2O, 120°C7589

Asymmetric Synthesis for cis-Configuration Control

Achieving the cis-configuration requires chiral induction or resolution. A patent describes the use of 1-ephedrine or quinine as resolving agents:

  • Racemic Mixture Preparation :
    A racemic cis/trans mixture of the acid is synthesized via standard condensation.

  • Diastereomeric Salt Formation :
    The racemic acid is neutralized with 1-ephedrine in ethyl acetate or acetonitrile, preferentially crystallizing the cis-isomer salt.

  • Hydrolysis :
    The isolated salt is hydrolyzed with hydrochloric acid to yield enantiomerically enriched cis-acid.

Racemic acid+1-ephedrineEtOAccis-1-ephedrine saltHClcis-acid\text{Racemic acid} + \text{1-ephedrine} \xrightarrow{\text{EtOAc}} \text{cis-1-ephedrine salt} \xrightarrow{\text{HCl}} \text{cis-acid}

ParameterValue
Enantiomeric Excess (ee)93–96%
Overall Yield58%

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve efficiency and safety:

  • Reaction Optimization :

    • Residence time: 20–30 minutes.

    • Temperature: 80–100°C.

    • Catalyst: Heterogeneous bases (e.g., Amberlyst A21) for easy separation.

  • Cost Analysis :

    ComponentCost per kg (USD)
    Cyclopentanone120
    3-Chlorophenylacetonitrile450
    1-Ephedrine980

Purification and Characterization

  • Crystallization : Recrystallization from ethanol/water (3:1) achieves >99% purity.

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate) resolves cis/trans isomers.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, ArH), 3.12 (m, 1H, CH), 2.88 (d, 2H, CH₂).

    • IR (KBr): 1705 cm⁻¹ (C=O), 1680 cm⁻¹ (COO⁻) .

Chemical Reactions Analysis

Types of Reactions

cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxoethyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Neuraminidase Inhibition
Research indicates that compounds similar to cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid may function as neuraminidase inhibitors. Neuraminidase is an enzyme critical for the replication of influenza viruses. Inhibiting this enzyme can prevent viral spread and is a strategy used in antiviral drug development .

2. Anti-inflammatory Properties
Studies have shown that derivatives of cyclopentane carboxylic acids exhibit anti-inflammatory effects. The presence of the chlorophenyl group in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Study 1: Antiviral Activity

A study demonstrated that a series of substituted cyclopentane compounds, including derivatives similar to this compound, showed significant inhibitory effects against neuraminidase from influenza viruses. These findings suggest potential therapeutic applications in treating viral infections .

Case Study 2: Anti-inflammatory Effects

In vitro studies on cyclopentane derivatives indicated that they could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that this compound may have utility in developing anti-inflammatory agents .

Mechanism of Action

The mechanism of action of cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents on the phenyl ring significantly alter properties such as logP , boiling point , and pKa (Table 1).

Table 1: Key Properties of Structural Analogs
Compound Name (CAS) Substituent Molecular Formula Molecular Weight logP Boiling Point (°C) pKa
cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (732252-68-5) 4-Cl C₁₃H₁₃ClO₃ 252.7 3.02 N/A N/A
cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (733740-33-5) 3-Br C₁₄H₁₅BrO₃ 311.17 3.02* 460.8 ± 20.0 4.67 ± 0.40
cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (733740-25-5) 3-CH₃ C₁₅H₁₈O₃ 246.3 N/A 424.5 ± 18.0 4.69 ± 0.40
cis-3-[2-(4-Trifluoromethylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (733740-47-1) 4-CF₃ C₁₅H₁₅F₃O₃ 300.0 N/A N/A N/A

Notes:

  • Electron-withdrawing groups (e.g., Cl, Br, CF₃) increase polarity and reduce logP compared to electron-donating groups (e.g., CH₃). The 3-bromo analog has a higher molecular weight and boiling point than the 3-chloro target compound due to bromine’s larger atomic radius.
  • Steric effects : Methyl substituents (e.g., 3-CH₃ ) lower boiling points and density (1.149 g/cm³ vs. 1.453 g/cm³ for 3-Br ).

Cyclopentane vs. Cyclohexane Derivatives

Replacing the cyclopentane ring with cyclohexane (e.g., CIS-3-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid , CAS 735275-15-7 ) introduces conformational rigidity and alters molecular volume. Cyclohexane derivatives typically exhibit:

  • Higher molecular weights (e.g., 325.2 vs. 311.17 for cyclopentane analogs).

Pharmacological Implications

  • Chlorine vs.
  • Trifluoromethyl groups: The 4-CF₃ analog exhibits high metabolic stability due to fluorine’s inductive effects, a trait less pronounced in the 3-chloro compound.

Biological Activity

cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C15H15ClO3
  • Molecular Weight : 280.75 g/mol
  • CAS Number : 735275-21-5

Research indicates that this compound may interact with specific cellular pathways, potentially influencing metabolic processes and gene expression. The exact mechanisms remain under investigation, but preliminary findings suggest involvement in:

  • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain enzymes that play a role in metabolic pathways.
  • Receptor Modulation : Potential interaction with various receptors, affecting signaling pathways related to inflammation and cell growth.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays. Below is a summary of its observed effects:

Biological Activity Effect Reference
AntimicrobialModerate inhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionSpecific inhibition of metabolic enzymes

Case Studies

  • Antimicrobial Activity :
    A study investigated the antimicrobial properties of the compound against various bacterial strains. Results indicated a moderate inhibitory effect, particularly against Gram-positive bacteria. The compound's mechanism involved disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects :
    In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells :
    Research conducted on several cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This finding positions it as a candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid to improve yield and purity?

  • Methodological Answer : The synthesis involves key intermediates like 2-(3-chlorophenyl)-2-oxoacetaldehyde, which can undergo nucleophilic substitution or oxidation-reduction reactions. For example, using NaBH₄ to reduce the oxo group or K₂Cr₂O₇ for oxidation (see related pathways in ). Purification via HPLC (≥98% purity, as in ) and monitoring reaction progress with NMR spectroscopy are critical. Adjusting solvent polarity (e.g., using THF or DCM) and temperature (25–60°C) can enhance stereochemical control.

Q. What analytical techniques are recommended for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software ( ) for refining crystal structures, particularly for resolving cis/trans isomerism.
  • NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to identify proton environments, e.g., cyclopentane ring protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) ( ).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment ( ).

Q. How do physicochemical properties (e.g., LogP, solubility) influence experimental design for in vitro assays?

  • Methodological Answer : The compound’s LogP (3.02, ) suggests moderate lipophilicity, requiring solvent systems like DMSO for stock solutions. For aqueous solubility, use surfactants (e.g., Tween-80) or co-solvents (ethanol/PBS). PSA (54.37 Ų, ) indicates limited membrane permeability, guiding cell-based assay design (e.g., longer incubation times).

Advanced Research Questions

Q. What strategies resolve contradictions in reported LogP values for this compound across studies?

  • Methodological Answer : Discrepancies arise from measurement techniques (experimental vs. computational). Validate experimental LogP via shake-flask method (octanol/water partitioning) with HPLC quantification ( ). Cross-check computational models (e.g., MarvinSketch, ACD/Labs) using molecular descriptors like Van der Waals surface area. Address batch-specific impurities via LC-MS ( ).

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Crystallization difficulties stem from its flexible cyclopentane ring and polar carboxylic acid group. Strategies include:

  • Solvent screening : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.
  • Co-crystallization : Add co-formers (e.g., L-proline) to stabilize the lattice ( ).
  • Low-temperature data collection : Mitigate thermal motion artifacts (100 K, ).

Q. What mechanistic insights are critical for interpreting its pharmacological activity in enzyme inhibition assays?

  • Methodological Answer : The 3-chlorophenyl and ketone groups may act as electrophilic warheads. Use molecular docking (AutoDock Vina) to predict binding to targets like cyclooxygenase-2. Validate via:

  • Kinetic assays : Measure IC₅₀ values under varied pH (6.5–7.5) and ionic strength.
  • Mutagenesis studies : Identify key residues (e.g., Ser530 in COX-2) interacting with the compound ( ).

Q. How can researchers reconcile discrepancies in biological activity data across cell lines?

  • Methodological Answer : Variability may arise from differences in cell membrane transporters (e.g., ABCB1 efflux) or metabolic enzymes (e.g., CYP3A4). Normalize data using:

  • Control compounds : Include reference inhibitors (e.g., indomethacin for COX).
  • Metabolic profiling : LC-MS/MS to quantify intracellular concentrations ( ).

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